molecular formula C12H19N5 B11739056 1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11739056
M. Wt: 233.31 g/mol
InChI Key: OFXKTUFPYAWBPQ-UHFFFAOYSA-N
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Description

1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with various functional groups, making it a molecule of interest in various fields of research.

Preparation Methods

The synthesis of 1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves multiple steps, typically starting from commercially available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its dual pyrazole rings and specific substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-10(3)11(6-15-17)5-13-12-7-14-16(4)8-12/h6-9,13H,5H2,1-4H3

InChI Key

OFXKTUFPYAWBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNC2=CN(N=C2)C

Origin of Product

United States

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